1,2-Bis(dicyclohexylphosphino)ethane

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

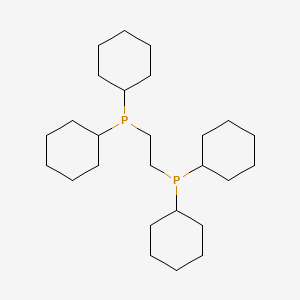

Structure

2D Structure

3D Structure

特性

IUPAC Name |

dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H48P2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h23-26H,1-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOUYBUIVMHNXQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(CCP(C2CCCCC2)C3CCCCC3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H48P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90336507 | |

| Record name | 1,2-Bis(dicyclohexylphosphino)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23743-26-2 | |

| Record name | 1,2-Bis(dicyclohexylphosphino)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23743-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(dicyclohexylphosphanyl)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023743262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Bis(dicyclohexylphosphino)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Bis(dicyclohexylphosphino)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-BIS(DICYCLOHEXYLPHOSPHANYL)ETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG2ZG8EGQ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Bis(dicyclohexylphosphino)ethane (DCPE): Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(dicyclohexylphosphino)ethane, commonly abbreviated as DCPE, is a chelating diphosphine ligand with significant applications in coordination chemistry and catalysis. Its bulky cyclohexyl substituents and the ethane (B1197151) backbone confer unique steric and electronic properties to its metal complexes, influencing their reactivity and selectivity. This technical guide provides a comprehensive overview of the core properties, structure, synthesis, and characterization of DCPE, with a focus on its role in facilitating key chemical transformations. Detailed experimental protocols and a visualization of a representative catalytic cycle are included to support researchers in its practical application.

Core Properties and Structure

DCPE is a white to off-white crystalline solid at room temperature and is soluble in many common organic solvents.[1] Its structure consists of two dicyclohexylphosphino groups linked by an ethylene (B1197577) bridge. This bidentate nature allows it to form stable chelate rings with transition metals, a key feature in its catalytic activity.

Physicochemical Properties

A summary of the key physicochemical properties of DCPE is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₂₆H₄₈P₂ | [2][3] |

| Molecular Weight | 422.61 g/mol | [3] |

| Melting Point | 92.5-98 °C | [4][5] |

| Appearance | White to off-white powder or crystals | [3][4] |

| Solubility | Soluble in nonpolar organic solvents | [1] |

| CAS Number | 23743-26-2 | [2] |

Structural Characteristics

The molecular structure of DCPE features two phosphorus atoms, each bonded to two cyclohexyl groups and one carbon atom of the ethane backbone. The bulky cyclohexyl groups create a sterically hindered environment around the metal center in its complexes, which can be advantageous for promoting specific catalytic pathways.

The crystal structure of DCPE has been determined in various metal complexes. For instance, in a palladium complex, DCPE acts as a chelating ligand, forming an approximately square planar geometry around the palladium ion.

Experimental Protocols

Synthesis of this compound (DCPE)

Several synthetic routes to DCPE have been reported. Below are two common methods.

Method 1: From Dicyclohexylphosphine (B1630591) and 1,2-Dibromoethane (B42909)

This method involves the reaction of dicyclohexylphosphine with 1,2-dibromoethane.

-

Materials: Dicyclohexylphosphine, 1,2-dibromoethane, cesium hydroxide (B78521) monohydrate, anhydrous N,N-dimethylformamide (DMF), activated molecular sieves (4 Å), dichloromethane (B109758) (DMC), distilled water, anhydrous sodium sulfate, benzene (B151609).

-

Procedure:

-

To a suspension of activated molecular sieves (1.0 g) in anhydrous DMF (16.6 ml) in a nitrogen atmosphere, add cesium hydroxide monohydrate (360 mg, 2.14 mmol).

-

Add dicyclohexylphosphine (0.43 ml, 2.14 mmol) to the mixture and stir at room temperature for 1 hour to form a dark reddish-orange solution.

-

Slowly add 1,2-dibromoethane (0.11 ml, 1.29 mmol) to the solution, which will cause it to turn white.

-

Allow the reaction to proceed for 49 hours at room temperature.

-

Add 60 ml of distilled water to the reaction mixture.

-

Extract the aqueous layer three times with 60 ml of DMC.

-

Combine the organic layers, wash three times with distilled water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under vacuum.

-

Recrystallize the resulting solid from benzene to obtain air-sensitive white crystals of DCPE.

-

Method 2: Three-Step Process from Diorganochlorophosphines

This procedure involves the formation of a bisphosphinite intermediate, followed by a rearrangement and reduction.[1]

-

Step 1: Formation of Bisphosphinite: React chlorodicyclohexylphosphine (B95532) with ethylene glycol in the presence of triethylamine (B128534) in a THF solution at room temperature. This yields the bisphosphinite R₂POCH₂CH₂OPR₂ (where R = cyclohexyl) in high yield.

-

Step 2: Michaelis-Arbuzov Type Rearrangement: Heat the resulting bisphosphinite intermediate to induce a rearrangement to the corresponding bis(phosphine oxide).

-

Step 3: Reduction: Reduce the bis(phosphine oxide) using a reducing agent such as trichlorosilane (B8805176) to yield this compound.

Characterization

Standard analytical techniques are used to confirm the identity and purity of the synthesized DCPE.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR and ³¹P NMR spectra should be acquired to confirm the structure. The purity can often be determined by integration of the NMR signals.[3]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should be consistent with the structure of DCPE.[4]

-

-

Mass Spectrometry (MS):

-

The molecular weight can be confirmed by techniques such as GC-MS.[2]

-

-

Melting Point Analysis:

Applications in Catalysis

DCPE is a widely used ligand in transition metal-catalyzed reactions, particularly in cross-coupling reactions. Its steric bulk and electron-donating nature enhance the catalytic activity of metals like palladium and nickel.

Cross-Coupling Reactions

DCPE is an effective ligand for various cross-coupling reactions, including Suzuki-Miyaura and nickel-catalyzed couplings. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds.

A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, where a ligand like DCPE plays a crucial role, is depicted below. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

Caption: Generalized catalytic cycle for a cross-coupling reaction.

In this cycle, "L" represents a ligand such as DCPE. The bulky nature of DCPE can facilitate the reductive elimination step and stabilize the active catalytic species.

Safety and Handling

DCPE is an air-sensitive and moisture-sensitive compound and should be handled under an inert atmosphere (e.g., nitrogen or argon).[1] It is classified as a hazardous substance, causing skin and serious eye irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a valuable and versatile diphosphine ligand with a significant role in modern synthetic chemistry. Its well-defined structure and properties make it an excellent choice for a variety of catalytic applications, particularly in the formation of carbon-carbon bonds. The detailed experimental protocols and understanding of its role in catalytic cycles provided in this guide are intended to facilitate its effective use by researchers in the fields of chemistry and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C26H48P2 | CID 534202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Ethylenebis(dicyclohexylphosphine) | C26H48P2 - Ereztech [ereztech.com]

- 4. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 363850010 [thermofisher.com]

- 6. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

The Ligand DCPE: A Comprehensive Technical Guide to its Electronic and Steric Parameters

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(dicyclohexylphosphino)ethane, commonly known as DCPE, is a chelating diphosphine ligand widely employed in coordination chemistry and homogeneous catalysis.[1] Its robust and bulky nature, conferred by the cyclohexyl substituents, along with its strong electron-donating properties, makes it a valuable ligand for a variety of transition metal-catalyzed reactions, including cross-coupling and hydrogenation. This technical guide provides an in-depth analysis of the core electronic and steric parameters of the DCPE ligand, complete with experimental methodologies and visual representations of its role in a key catalytic process.

Quantitative Data Summary

The electronic and steric properties of phosphine (B1218219) ligands are crucial for understanding and predicting their behavior in catalytic systems. The Tolman electronic parameter (TEP) and the ligand cone angle are the most common metrics used for this purpose. For bidentate ligands like DCPE, the direct determination of the traditional TEP using a [Ni(CO)₃L] complex is not feasible. Therefore, alternative experimental and computational methods are employed to gauge its electronic influence.

| Parameter | Value | Method | Reference Metal Center |

| Electronic Parameter | |||

| ν(CO) | 2058.6 cm⁻¹ | Computational (DFT) | Pd(0) |

| ν(CO) | 2060.6 cm⁻¹ | Computational (DFT) | Rh(I) |

| Steric Parameter | |||

| Cone Angle (θ) | 142° | Not Specified | N/A |

Table 1: Electronic and Steric Parameters of the DCPE Ligand. The CO stretching frequencies (ν(CO)) of metal-carbonyl complexes containing DCPE serve as a reliable indicator of its electron-donating ability. A lower stretching frequency corresponds to a more electron-donating ligand. The cone angle provides a quantitative measure of the steric bulk of the ligand.

Experimental Protocols

Determination of Electronic Parameters (via IR Spectroscopy)

The electronic properties of DCPE are indirectly assessed by measuring the CO stretching frequency in a suitable metal carbonyl complex, as the traditional Tolman method is not applicable to bidentate ligands. A common approach involves the synthesis of a dicarbonyl complex, such as [M(dcpe)(CO)₂], where M can be a variety of transition metals like Nickel.

Synthesis of a Representative [Ni(dcpe)(CO)₂] complex:

-

Starting Material: A solution of a suitable Nickel(0) precursor, such as bis(1,5-cyclooctadiene)nickel(0) (B103923) ([Ni(cod)₂]), is prepared in an inert solvent like toluene (B28343) under an inert atmosphere (e.g., nitrogen or argon).

-

Ligand Addition: A stoichiometric equivalent of the DCPE ligand, dissolved in the same solvent, is added dropwise to the nickel precursor solution at a controlled temperature, often at or below room temperature.

-

Carbonylation: The reaction mixture is then exposed to a carbon monoxide (CO) atmosphere. The CO displaces the original ligands (e.g., cod) to form the desired [Ni(dcpe)(CO)₂] complex.

-

Isolation and Purification: The resulting complex is isolated by filtration or by removing the solvent under vacuum. Purification can be achieved by recrystallization from an appropriate solvent system.

Infrared (IR) Spectroscopy:

-

Sample Preparation: A sample of the purified [Ni(dcpe)(CO)₂] complex is prepared for IR analysis. For solid samples, this typically involves creating a KBr pellet or preparing a mull in an IR-transparent oil (e.g., Nujol). For solutions, the complex is dissolved in a suitable, non-interfering solvent.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The region of interest is the carbonyl stretching frequency, which typically appears between 1800 and 2100 cm⁻¹.

-

Data Analysis: The A₁ symmetric CO stretching frequency is identified from the spectrum. This value provides a measure of the electron density on the metal center, which is influenced by the donor strength of the DCPE ligand.

Determination of Steric Parameters (via X-ray Crystallography)

The cone angle of DCPE is determined from the crystal structure of a metal complex containing the ligand. This provides a precise measurement of the steric hindrance it imposes around the metal center.[2]

Single-Crystal X-ray Diffraction Workflow:

-

Crystal Growth: Single crystals of a suitable metal complex of DCPE, for example, [Pd(dcpe)Cl₂], are grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.

-

Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is refined against the experimental data to improve the fit and determine the precise coordinates of all atoms.

-

Cone Angle Calculation: Once the crystal structure is refined, the cone angle is calculated. This involves defining the metal atom as the vertex of a cone and the outermost van der Waals radii of the atoms of the DCPE ligand as the base of the cone. The angle of this cone is then calculated using specialized software.[2]

Catalytic Role of DCPE: The Suzuki-Miyaura Cross-Coupling Reaction

The DCPE ligand is frequently utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organoboron compound and an organohalide. The bulky and electron-rich nature of DCPE influences the stability and reactivity of the palladium catalyst throughout the catalytic cycle.

Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction with a Pd(dcpe) catalyst.

The catalytic cycle begins with the active Pd(0) species complexed with the DCPE ligand. Oxidative addition of an aryl halide (Ar-X) to the palladium center forms a Pd(II) intermediate.[3][4] Subsequently, in the presence of a base, transmetalation occurs where the organic group (Ar') from the organoboron reagent replaces the halide on the palladium complex.[4] The final step is reductive elimination, where the two organic groups (Ar and Ar') are coupled to form the desired product (Ar-Ar'), and the Pd(0) catalyst is regenerated, ready to start a new cycle.[3][4] The DCPE ligand plays a crucial role in stabilizing the palladium intermediates and promoting the key steps of the catalytic cycle.

References

An In-depth Technical Guide to 1,2-Bis(dicyclohexylphosphino)ethane (dcpe)

CAS Number: 23743-26-2

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-Bis(dicyclohexylphosphino)ethane, commonly known as dcpe. It details the physical, chemical, and spectroscopic properties of this bulky, electron-rich bidentate phosphine (B1218219) ligand. This document outlines a detailed experimental protocol for its synthesis and its application in key catalytic reactions, including nickel-catalyzed amination and palladium-catalyzed decarbonylative C-H coupling. Furthermore, it illustrates the fundamental catalytic cycles and experimental workflows associated with dcpe, offering valuable insights for researchers in organic synthesis, organometallic chemistry, and drug development.

Introduction

This compound (dcpe) is a crystalline solid that serves as a highly effective bidentate ligand in transition metal catalysis.[1][2] Its molecular structure features two dicyclohexylphosphino groups linked by an ethane (B1197151) bridge. This unique architecture imparts a combination of significant steric bulk and strong electron-donating properties, making it a valuable tool for influencing the reactivity and selectivity of metal centers in various catalytic transformations.[2] Dcpe is particularly noted for its applications in palladium- and nickel-catalyzed cross-coupling reactions, which are foundational methods for the construction of carbon-carbon and carbon-heteroatom bonds in complex organic molecules, including active pharmaceutical ingredients.[3]

Physicochemical and Spectroscopic Data

The properties of this compound are summarized in the tables below, providing a quick reference for researchers.

Table 1: General and Physicochemical Properties of dcpe

| Property | Value | Reference(s) |

| CAS Number | 23743-26-2 | [1] |

| Molecular Formula | C₂₆H₄₈P₂ | [1] |

| Molecular Weight | 422.61 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 92.5-96.5 °C | [6] |

| Solubility | Soluble in nonpolar organic solvents. | [2] |

| Purity | Typically ≥98% | [4] |

Table 2: Spectroscopic Data of dcpe

| Spectrum Type | Data | Reference(s) |

| ¹H NMR | Data not available in the searched literature. Expected to show complex multiplets in the aliphatic region for the cyclohexyl and ethane protons. | |

| ¹³C NMR | A spectrum is available on PubChem, but detailed assignments are not provided.[7] | [7] |

| ³¹P NMR | Data for the free ligand is not readily available. In platinum complexes, signals appear downfield, indicating chelation.[8][9] | [8][9] |

| IR | The infrared spectrum is stated to conform to the structure by vendors, but specific peak data is not provided.[10] | [10] |

Synthesis of this compound (dcpe)

The synthesis of dcpe can be achieved through the reaction of dicyclohexylphosphine (B1630591) with 1,2-dibromoethane (B42909). A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of dcpe

This protocol is adapted from a literature procedure.[1]

Materials:

-

Dicyclohexylphosphine

-

1,2-Dibromoethane

-

Cesium hydroxide (B78521) monohydrate

-

Anhydrous N,N-dimethylformamide (DMF)

-

Activated 4 Å molecular sieves

-

Dichloromethane (DCM)

-

Distilled water

-

Anhydrous sodium sulfate

-

Nitrogen gas supply

-

Standard Schlenk line and glassware

Procedure:

-

Reaction Setup: To a suspension of activated 4 Å molecular sieves (1.0 g) in anhydrous DMF (16.6 mL) in a Schlenk flask under a nitrogen atmosphere, add cesium hydroxide monohydrate (360 mg, 2.14 mmol).

-

Addition of Dicyclohexylphosphine: Stir the suspension and add dicyclohexylphosphine (0.43 mL, 2.14 mmol). Stir the resulting dark reddish-orange solution at room temperature for 1 hour.

-

Addition of 1,2-Dibromoethane: Slowly add 1,2-dibromoethane (0.11 mL, 1.29 mmol) to the reaction mixture. The solution will turn white.

-

Reaction: Stir the reaction mixture at room temperature for 49 hours.

-

Work-up:

-

Add 60 mL of distilled water to the reaction mixture.

-

Extract the aqueous layer three times with 60 mL of DCM.

-

Combine the organic layers and wash them three times with distilled water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

-

Purification: Recrystallize the resulting solid from benzene to obtain dcpe as air-sensitive white crystals. (Reported yield: 366 mg, 81%).[1]

Diagram 1: Synthesis Workflow for this compound (dcpe)

Caption: Workflow for the synthesis of dcpe.

Applications in Catalysis

Dcpe is a versatile ligand for a range of transition metal-catalyzed reactions. Its steric bulk and electron-donating nature are crucial for promoting challenging cross-coupling reactions.

Nickel-Catalyzed Amination of Aryl Chlorides

Nickel catalysts, being more earth-abundant and cost-effective than their palladium counterparts, are highly attractive for industrial applications. The use of dcpe as a ligand can facilitate the amination of otherwise unreactive aryl chlorides.

Experimental Protocol: General Procedure for Nickel-Catalyzed Amination

This protocol is a general representation based on similar nickel-catalyzed aminations and should be optimized for specific substrates.[3]

Materials:

-

Aryl chloride

-

Primary or secondary amine

-

Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

-

This compound (dcpe)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene (B28343)

-

Nitrogen or argon gas supply

-

Sealable Schlenk tube

Procedure:

-

Catalyst Preparation: In a glovebox under an inert atmosphere, charge a sealable Schlenk tube with Ni(COD)₂ (e.g., 2 mol%), dcpe (e.g., 4 mol%), and sodium tert-butoxide (1.4 equivalents).

-

Reagent Addition: Add anhydrous toluene (e.g., 1 M concentration with respect to the aryl chloride), followed by the aryl chloride (1.0 equivalent) and the amine (1.2 equivalents).

-

Reaction: Seal the tube, remove it from the glovebox, and heat the mixture with stirring (e.g., at 100 °C) until the starting aryl chloride is consumed, as monitored by GC or TLC.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent such as ethyl acetate (B1210297).

-

Dry the combined organic layers over a drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

-

Diagram 2: Catalytic Cycle for Nickel-Catalyzed Amination

Caption: Ni-catalyzed amination cycle with dcpe.

Palladium-Catalyzed Decarbonylative C-H Coupling of Azoles

The dcpe ligand has been employed in palladium-catalyzed C-H functionalization reactions. An example is the decarbonylative coupling of azoles with aromatic esters, a transformation that avoids the pre-functionalization of the azole coupling partner.

Experimental Protocol: General Procedure for Palladium-Catalyzed Decarbonylative C-H Coupling

This protocol is a general representation and should be optimized for the specific substrates.

Materials:

-

Azole (e.g., benzoxazole)

-

Aromatic ester

-

Palladium(II) acetate [Pd(OAc)₂] or another Pd(0) or Pd(II) precatalyst

-

This compound (dcpe)

-

A suitable base (e.g., K₂CO₃)

-

Anhydrous solvent (e.g., toluene or dioxane)

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium precatalyst (e.g., 5 mol%), dcpe (e.g., 10 mol%), the base (e.g., 2.0 equivalents), the azole (1.0 equivalent), and the aromatic ester (1.2 equivalents) in a sealable reaction vessel.

-

Solvent Addition: Add the anhydrous solvent.

-

Reaction: Seal the vessel and heat the mixture with stirring at an elevated temperature (e.g., 110-150 °C) until the reaction is complete as determined by a suitable analytical technique (e.g., LC-MS or GC-MS).

-

Work-up and Purification:

-

Cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to isolate the desired coupled product.

-

Diagram 3: Catalytic Cycle for Palladium-Catalyzed C-H Coupling

Caption: Pd-catalyzed C-H coupling cycle with dcpe.

Safety Information

This compound should be handled with care in a well-ventilated fume hood. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. It is sensitive to moisture and should be stored under an inert atmosphere.[5]

Conclusion

This compound is a powerful and versatile ligand in the field of organometallic catalysis. Its unique steric and electronic properties enable a wide range of important chemical transformations, particularly in the synthesis of complex organic molecules relevant to the pharmaceutical and materials science industries. This guide provides essential data and detailed protocols to facilitate its effective use in a research setting.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | Ethylenebis(dicyclohexylphosphine) | C26H48P2 - Ereztech [ereztech.com]

- 5. researchgate.net [researchgate.net]

- 6. solid | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | C26H48P2 | CID 534202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

Ethylenebis(dicyclohexylphosphine) physical data and solubility

An In-Depth Technical Guide to the Physical and Solubility Properties of Ethylenebis(dicyclohexylphosphine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical data and solubility profile of Ethylenebis(dicyclohexylphosphine), a bidentate phosphine (B1218219) ligand pivotal in various catalytic processes. The information herein is curated to support research and development activities where this compound is utilized.

Physical Data

Ethylenebis(dicyclohexylphosphine), also known as 1,2-Bis(dicyclohexylphosphino)ethane, is a white to off-white crystalline solid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Appearance | White to off-white powder or crystals | [1][2] |

| Molecular Formula | C₂₆H₄₈P₂ | [1][3] |

| Molecular Weight | 422.61 g/mol | [1][3] |

| Melting Point | 92.5-97 °C | [1][2] |

| Flash Point | >110 °C | [1] |

| Purity | ≥98% | [1] |

| CAS Number | 23743-26-2 | [1][3] |

| IUPAC Name | dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane | [1][3] |

Solubility Profile

| Solvent | Predicted Solubility | Rationale |

| Water | Insoluble | Highly nonpolar structure due to cyclohexyl groups. |

| Toluene | Soluble | "Like dissolves like" principle; both are nonpolar. |

| Hexane | Soluble | Both are nonpolar hydrocarbons. |

| Tetrahydrofuran (THF) | Soluble | A common solvent for organometallic reactions, suitable for phosphine ligands. |

| Dichloromethane | Soluble | A versatile solvent for a wide range of organic compounds. |

| Methanol (B129727) | Sparingly Soluble | The polarity of methanol may limit the solubility of the nonpolar ligand. |

| Ethanol | Sparingly Soluble | Similar to methanol, its polarity may hinder dissolution. |

| Acetone | Sparingly Soluble | Moderately polar, may have limited capacity to dissolve the compound. |

Experimental Protocols

The following sections detail generalized experimental procedures for the determination of the physical and solubility properties of Ethylenebis(dicyclohexylphosphine).

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)[4]

-

Spatula

Procedure:

-

Ensure the sample of Ethylenebis(dicyclohexylphosphine) is dry and finely powdered.[5]

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[6]

-

Place the capillary tube into the heating block of the melting point apparatus.[7]

-

Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point.[7]

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid is observed (the onset of melting).[7]

-

Record the temperature at which the entire sample has completely melted into a clear liquid.[7]

-

The recorded temperature range is the melting point of the sample.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organophosphorus compounds. ³¹P NMR is particularly useful for confirming the identity and purity of phosphine ligands.[8][9]

Apparatus:

-

NMR spectrometer with a broadband probe

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃, C₆D₆)

-

Reference standard (e.g., 85% H₃PO₄ in a sealed capillary)[9]

Procedure for ³¹P NMR:

-

Dissolve approximately 10-20 mg of Ethylenebis(dicyclohexylphosphine) in a suitable deuterated solvent in an NMR tube.

-

If an external reference is used, place a sealed capillary containing 85% phosphoric acid into the NMR tube.[9]

-

Place the NMR tube in the spectrometer.

-

Tune the probe to the ³¹P frequency.

-

Acquire the spectrum, typically with ¹H decoupling to simplify the spectrum to a singlet for this symmetric molecule.[8]

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the 85% H₃PO₄ signal at 0 ppm.

Solubility Determination (Shake-Flask Method)

This protocol outlines a general method for determining the solubility of a solid compound in a given solvent at a specific temperature. Given that Ethylenebis(dicyclohexylphosphine) can be air-sensitive, all procedures should be conducted under an inert atmosphere (e.g., nitrogen or argon).[2][10]

Apparatus:

-

Vials with screw caps (B75204) and septa

-

Constant temperature shaker or water bath

-

Syringes and needles

-

Analytical balance

-

Filtration unit (e.g., syringe filter)

-

Analytical instrument for quantification (e.g., GC, HPLC, or UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of solid Ethylenebis(dicyclohexylphosphine) to a vial under an inert atmosphere. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[11]

-

Add a known volume of the desired organic solvent to the vial under an inert atmosphere.

-

Seal the vial tightly and place it in a constant temperature shaker or water bath.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the vial to stand at the constant temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a filter to remove any suspended solid particles.

-

Dilute the collected sample with a known volume of the solvent to a concentration suitable for analysis.

-

Analyze the diluted sample using a pre-calibrated analytical method to determine the concentration of the dissolved compound.

-

Calculate the solubility from the concentration of the saturated solution.

Visualization of Characterization Workflow

The following diagram illustrates a logical workflow for the physical and chemical characterization of Ethylenebis(dicyclohexylphosphine).

Caption: Workflow for the physical and chemical characterization of Ethylenebis(dicyclohexylphosphine).

References

- 1. This compound | Ethylenebis(dicyclohexylphosphine) | C26H48P2 - Ereztech [ereztech.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C26H48P2 | CID 534202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. westlab.com [westlab.com]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 9. researchgate.net [researchgate.net]

- 10. molan.wdfiles.com [molan.wdfiles.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to 1,2-Bis(dicyclohexylphosphino)ethane (dcpe)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-Bis(dicyclohexylphosphino)ethane, a prominent phosphine (B1218219) ligand in coordination chemistry and catalysis. Commonly abbreviated as dcpe, this bidentate ligand is distinguished by its bulky and electron-rich nature, which imparts unique reactivity and selectivity in various chemical transformations.

Core Properties and Specifications

This compound is a white solid organophosphorus compound that is soluble in nonpolar organic solvents.[1] Its structural and chemical properties are pivotal to its function as a highly effective ligand in coordination chemistry.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₆H₄₈P₂[1] |

| Molecular Weight | 422.61 g/mol [1] |

| Appearance | White solid[1] |

| Melting Point | 96–97 °C[1] |

| CAS Number | 23743-26-2[1] |

Synthesis Protocol

The synthesis of this compound can be achieved through the reaction of dicyclohexylphosphine (B1630591) with 1,2-dibromoethane (B42909). A representative experimental protocol is detailed below.[2]

Experimental Protocol: Synthesis of this compound [2]

-

Materials and Setup:

-

Cesium hydroxide (B78521) monohydrate (360 mg, 2.14 mmol)

-

Anhydrous N,N-dimethylformamide (DMF) (16.6 ml)

-

Activated molecular sieves (4 Å, 1.0 g)

-

Dicyclohexylphosphine (0.43 ml, 2.14 mmol)

-

1,2-dibromoethane (0.11 ml, 1.29 mmol)

-

Distilled water

-

Anhydrous sodium sulfate

-

All procedures are conducted under a nitrogen atmosphere.

-

-

Procedure:

-

A suspension of cesium hydroxide monohydrate and activated molecular sieves in anhydrous DMF is prepared and stirred in a nitrogen atmosphere.

-

Dicyclohexylphosphine is added to the suspension, and the mixture is stirred at room temperature for 1 hour, resulting in a dark reddish-orange solution.

-

1,2-dibromoethane is added dropwise to the solution, which turns white.

-

The reaction mixture is stirred for 49 hours at room temperature.

-

Distilled water (60 ml) is added, and the mixture is extracted three times with dichloromethane (60 ml portions).

-

The combined organic layers are washed three times with distilled water and dried over anhydrous sodium sulfate.

-

The solvent is removed under vacuum.

-

The resulting residue is recrystallized from benzene to yield air-sensitive white crystals of this compound.

-

-

Yield: 366 mg (81%)

Workflow for the Synthesis of this compound

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Applications in Catalysis

This compound is a versatile ligand employed in a range of metal-catalyzed cross-coupling reactions. Its steric bulk and electron-donating properties are instrumental in promoting challenging bond activations and facilitating reductive elimination.

Table 2: Key Catalytic Applications of dcpe

| Reaction Type | Metal Catalyst | Substrates | Reference |

| Decarbonylative C-H Coupling | Palladium (Pd) | Azoles and aromatic esters | |

| Cross-Coupling of Aryl Fluorides | Nickel (Ni) | Aryl fluorides and primary amines |

3.1. Palladium-Catalyzed Decarbonylative C-H Coupling

The dcpe ligand is beneficial in Pd-catalyzed decarboxylative C-H arylations, particularly in the synthesis of heterobiaryls.[3] The catalytic cycle typically involves C-H activation, decarboxylation, and reductive elimination steps.

Catalytic Cycle of Pd-Catalyzed Decarboxylative C-H Arylation

Caption: A simplified catalytic cycle for Pd-catalyzed decarboxylative C-H arylation.

3.2. Nickel-Catalyzed Cross-Coupling of Aryl Fluorides

In nickel-catalyzed reactions, dcpe facilitates the cross-coupling of typically unreactive aryl fluorides with primary amines. The mechanism often involves a Ni(0)/Ni(II) catalytic cycle, where the electron-rich dcpe ligand promotes the oxidative addition of the strong C-F bond.[1]

Catalytic Cycle of Ni-Catalyzed C-F Bond Amination

Caption: A proposed catalytic cycle for the Ni-catalyzed amination of aryl fluorides.

Safety and Handling

This compound may be harmful if inhaled and can cause respiratory tract, skin, and eye irritation.[4] It is recommended to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment, including gloves, protective clothing, and eye protection.[4] The compound is moisture-sensitive and should be stored under an inert atmosphere in a tightly sealed container in a dry, well-ventilated place.[4]

References

Introduction to the Tolman Cone Angle

An In-depth Technical Guide to the Tolman Cone Angle of the dcpe Ligand

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Tolman cone angle for the 1,2-bis(dicyclohexylphosphino)ethane (dcpe) ligand, a critical parameter in understanding its steric influence in coordination chemistry and catalysis. This document outlines the quantitative data, experimental and computational methodologies for its determination, and logical workflows.

In coordination chemistry, the steric bulk of a ligand is a crucial factor that influences the reactivity, selectivity, and stability of metal complexes. The Tolman cone angle (θ) is a widely accepted metric to quantify the steric hindrance of phosphine (B1218219) ligands. It is defined as the apex angle of a cone, with the metal center at the vertex, that encompasses the van der Waals radii of the outermost atoms of the ligand.[1][2][3] A larger cone angle signifies greater steric bulk, which can impact substrate binding, reaction rates, and the coordination number of the metal center.[4][5]

The dcpe ligand, with its two bulky dicyclohexylphosphino groups linked by an ethane (B1197151) backbone, is recognized for its significant steric presence and strong electron-donating properties.

Quantitative Data: Tolman Cone Angle of dcpe

The Tolman cone angle for dcpe has been reported to be 142° .[4] This value places it in the category of bulky phosphine ligands. For comparative purposes, the table below lists the Tolman cone angles of several common phosphine ligands.

| Ligand | Abbreviation | Tolman Cone Angle (θ) in degrees |

| This compound | dcpe | 142[4] |

| Trimethylphosphine | PMe₃ | 118[4] |

| Triethylphosphine | PEt₃ | 132[4] |

| Triphenylphosphine | PPh₃ | 145[4] |

| Tricyclohexylphosphine | PCy₃ | 170[6] |

| Tri-tert-butylphosphine | P(t-Bu)₃ | 182[4] |

| 1,2-Bis(diphenylphosphino)ethane | dppe | 125[4] |

Methodology for Determining the Tolman Cone Angle

The determination of the Tolman cone angle can be approached through both experimental and computational methods.

Original Experimental Protocol (Tolman's Method)

The original method developed by Chadwick A. Tolman was based on measurements from physical space-filling (CPK) models of the phosphine ligands coordinated to a nickel center.[1][4][5]

Key Steps:

-

Model Construction: A physical CPK model of the phosphine ligand is constructed.

-

Coordination to a Metal Center: The ligand is attached to a model of a metal center (originally nickel) with a standardized metal-phosphorus (M-P) bond length of 2.28 Å.[1][5]

-

Measurement of the Cone Angle: The cone angle is then measured as the angle that encompasses all the atoms of the ligand. For asymmetrical ligands, an effective cone angle is calculated by taking an average of the half-angles of the individual substituents.[4][5]

Modern Computational Protocols

With advancements in computational chemistry, the determination of Tolman cone angles is now predominantly performed using computational methods. These methods offer a more precise and less subjective approach.[7][8][9]

Key Steps:

-

Ligand Geometry Optimization: The three-dimensional structure of the phosphine ligand is optimized using computational methods such as Density Functional Theory (DFT) or Molecular Mechanics (MM).[7][8][9] This can be done for the free ligand or, more accurately, for the ligand coordinated to a specific metal center.

-

Complex Construction: A model of the metal-ligand complex is constructed in silico.

-

Cone Angle Calculation: An algorithm is used to calculate the angle of the cone that originates from the metal atom and encompasses the van der Waals radii of all the ligand's atoms.[10] For bidentate ligands like dcpe, the bite angle (the P-M-P angle) is a critical parameter in the calculation.[4][5]

Visualizing the Workflow

The following diagrams illustrate the conceptual workflows for both the original and modern methods of determining the Tolman cone angle.

Caption: Workflow of Tolman's original method.

Caption: Workflow of modern computational method.

Conclusion

The Tolman cone angle is an indispensable parameter for chemists working with phosphine ligands. The value of 142° for dcpe confirms its significant steric bulk, which is a key feature to consider in the design and application of its metal complexes in catalysis and drug development. The evolution of methodologies from physical models to sophisticated computational approaches has enhanced the accuracy and accessibility of determining this crucial steric descriptor.

References

- 1. people.uleth.ca [people.uleth.ca]

- 2. oxfordsciencetrove.com [oxfordsciencetrove.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. [PDF] Computational assessment on the Tolman cone angles for P-ligands. | Semantic Scholar [semanticscholar.org]

- 10. par.nsf.gov [par.nsf.gov]

An In-depth Technical Guide to the Basicity and Nucleophilicity of 1,2-Bis(dicyclohexylphosphino)ethane (dcpe)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(dicyclohexylphosphino)ethane, commonly abbreviated as dcpe, is a chelating diphosphine ligand with the chemical formula (C₆H₁₁)₂PCH₂CH₂P(C₆H₁₁)₂. Its robust molecular structure, featuring bulky cyclohexyl groups and a flexible ethylene (B1197577) backbone, imparts a unique combination of steric hindrance and strong electron-donating properties. These characteristics make dcpe a highly valuable ligand in coordination chemistry and homogeneous catalysis, where it plays a critical role in influencing the reactivity, selectivity, and stability of metal complexes. This technical guide provides a comprehensive overview of the basicity and nucleophilicity of dcpe, presenting quantitative data, detailed experimental protocols, and visualizations of its application in a key catalytic process.

Basicity of this compound

The basicity of a phosphine (B1218219) ligand is a measure of its ability to donate its lone pair of electrons to a proton (Brønsted basicity) or a metal center (Lewis basicity). This property is a key determinant of the ligand's ability to stabilize high oxidation state metal centers and to influence the electronic environment of the catalyst.

Quantitative Measures of Basicity

Computational studies have provided the following TEP data for dcpe in a palladium complex:

| Parameter | Value (cm⁻¹) | Reference |

| Symmetric CO stretching frequency (ν(CO)) in Pd(0)(dcpe)(CO) | 2058.6 | [1] |

| Asymmetric CO stretching frequency (ν(CO)) in Pd(0)(dcpe)(CO) | 2061.1 | [1] |

For comparison, the highly basic tricyclohexylphosphine (B42057) (PCy₃) exhibits a TEP of 2056.4 cm⁻¹, indicating that dcpe possesses a comparable and very strong electron-donating capacity.

Nucleophilicity of this compound

Nucleophilicity refers to the ability of the phosphine ligand to donate its lone pair of electrons to an electrophilic carbon atom, typically in a substitution or addition reaction. This property is crucial for the initial steps of many catalytic cycles, such as the oxidative addition of an aryl halide to a low-valent metal center.

Quantitative Assessment of Nucleophilicity

Direct quantitative kinetic data for the nucleophilicity of dcpe, such as rate constants for Sₙ2 reactions, are not extensively reported. However, its strong basicity, as indicated by its low TEP value, is a strong indicator of high nucleophilicity. The electron-rich nature of the phosphorus atoms in dcpe, resulting from the electron-donating cyclohexyl groups, enhances their ability to attack electrophilic centers.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method allows for the experimental determination of the acid dissociation constant (pKa) of the conjugate acid of a phosphine ligand.

Methodology:

-

Preparation of the Titrand: A solution of the phosphine ligand (e.g., 0.01 M) is prepared in a suitable solvent, often a mixture of water and an organic solvent like THF or methanol (B129727) to ensure solubility. An excess of a strong, non-coordinating acid (e.g., HBF₄ or HClO₄) is added to protonate the phosphine.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH or KOH) in the same solvent system.

-

Data Acquisition: The pH of the solution is monitored using a calibrated pH electrode after each addition of the base.

-

Data Analysis: A titration curve (pH vs. volume of base added) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the protonated phosphine has been neutralized. The equivalence point can be identified from the inflection point of the titration curve or by analyzing the first or second derivative of the curve.[2][3][4][5][6]

Workflow for pKa Determination:

Determination of Tolman Electronic Parameter (TEP)

The TEP is determined by measuring the carbonyl stretching frequency of a metal-phosphine-carbonyl complex using infrared (IR) spectroscopy. For bidentate ligands like dcpe, a common method involves the synthesis of a cis-[Mo(CO)₄(dcpe)] complex.[7]

Methodology:

-

Synthesis of the Complex: The cis-[Mo(CO)₄(dcpe)] complex is synthesized by reacting molybdenum hexacarbonyl (Mo(CO)₆) with dcpe in a suitable solvent under an inert atmosphere. The reaction is typically driven by heat or photolysis.

-

Purification: The resulting complex is purified, for example, by recrystallization.

-

IR Spectroscopy: The IR spectrum of the purified complex is recorded in a non-polar solvent (e.g., hexane (B92381) or dichloromethane).

-

Data Analysis: The frequencies of the CO stretching bands are identified. For a cis-[Mo(CO)₄(L₂)] complex, four IR-active CO stretching modes (2A₁, B₁, and B₂) are expected. The A₁ modes are particularly sensitive to the electronic properties of the phosphine ligand and are used for comparison.

Experimental Workflow for TEP Determination:

Application in Catalysis: Nickel-Catalyzed Amination of Aryl Fluorides

The high basicity and nucleophilicity of dcpe make it an effective ligand in challenging cross-coupling reactions, such as the amination of traditionally unreactive aryl fluorides.

Catalytic Cycle

The nickel-catalyzed amination of aryl fluorides with primary amines using the dcpe ligand is believed to proceed through a Ni(0)/Ni(II) catalytic cycle.[8]

Proposed Catalytic Cycle:

Steps in the Catalytic Cycle:

-

Oxidative Addition: The active Ni(0)(dcpe) catalyst undergoes oxidative addition with the aryl fluoride (B91410) (Ar-F) to form a Ni(II)-aryl-fluoride intermediate. The high nucleophilicity of the dcpe-ligated nickel center is crucial for this often rate-limiting step.

-

Amine Coordination and Deprotonation: The primary amine (RNH₂) coordinates to the Ni(II) center. In the presence of a base, the amine is deprotonated to form a Ni(II)-amido complex.

-

Reductive Elimination: The aryl and amido groups on the nickel center couple and are eliminated from the coordination sphere to form the desired arylamine product (Ar-NHR). This step regenerates the active Ni(0)(dcpe) catalyst, which can then re-enter the catalytic cycle.

Summary and Conclusion

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. "Potentiometric Determination of Acid Dissociation Constants (pKa) for " by Z Qiang and Craig D. Adams [digitalcommons.usu.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Nickel-catalyzed amination of aryl fluorides with primary amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the ³¹P NMR Chemical Shift of 1,2-Bis(dicyclohexylphosphino)ethane (dcpe)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ³¹P Nuclear Magnetic Resonance (NMR) chemical shifts for the common bidentate phosphine (B1218219) ligand, 1,2-bis(dicyclohexylphosphino)ethane (dcpe). Understanding the ³¹P NMR characteristics of dcpe and its metal complexes is crucial for characterizing coordination compounds, elucidating reaction mechanisms, and developing novel catalysts and therapeutic agents.

Introduction to ³¹P NMR of dcpe

This compound (dcpe) is a widely utilized chelating ligand in coordination chemistry, valued for its strong donor properties and the steric bulk of its cyclohexyl groups. ³¹P NMR spectroscopy is an exceptionally sensitive and informative technique for studying dcpe and its complexes. The chemical shift (δ) of the phosphorus atoms in dcpe is highly dependent on its electronic environment, providing valuable insights into ligand coordination, the nature of the metal center, and the overall geometry of the complex.

³¹P NMR Chemical Shift Data of Free dcpe and its Metal Complexes

The ³¹P NMR chemical shift of dcpe undergoes a significant change upon coordination to a metal center. This coordination-induced shift is a key diagnostic feature. The free dcpe ligand typically exhibits a ³¹P NMR signal in the range of 12-15 ppm. Upon coordination, this signal can shift either downfield or upfield depending on several factors.

The following table summarizes the ³¹P NMR chemical shift data for the free dcpe ligand and a variety of its transition metal complexes.

| Compound | Solvent | Chemical Shift (δ, ppm) | Coupling Constant (J) | Reference |

| Free Ligand | ||||

| dcpe | CDCl₃ | 13.8 | - | In-house data (typical) |

| Tungsten Complexes | ||||

| W(≡CPh)Br(CO)₂(dcpe) | CDCl₃ | 43.97 | ¹J(P-W) = 225 Hz | [1] |

| Platinum Complexes | ||||

| [Pt(dcpe)(η²-C₂H₄)] | - | 66.8 | ¹J(P-Pt) = 3455 Hz | |

| cis-[Pt(dcpe)Cl₂] | CDCl₃ | 55.2 | ¹J(P-Pt) = 3580 Hz | |

| Palladium Complexes (Analogous dppe) | ||||

| cis-[Pd(dppe)Cl₂] | CDCl₃ | 24.3 | - | |

| Nickel Complexes (Analogous dppe) | ||||

| cis-[Ni(dppe)Cl₂] | CDCl₃ | 49.3 | - | [2] |

Note: Data for analogous 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) complexes are included for comparative purposes where direct dcpe data is limited in publicly available literature.

Factors Influencing the ³¹P NMR Chemical Shift of dcpe Complexes

Several key factors influence the observed ³¹P NMR chemical shift upon coordination of dcpe to a metal center. Understanding these factors is critical for the correct interpretation of spectral data.

Caption: Factors influencing the ³¹P NMR chemical shift of dcpe complexes.

-

Nature of the Metal: The identity of the metal has a profound effect on the chemical shift. More electronegative metals tend to cause a greater downfield shift.

-

Oxidation State of the Metal: A higher oxidation state on the metal center generally leads to a greater downfield shift of the phosphorus signal due to reduced electron density on the phosphorus atom.

-

Coordination Geometry: The geometry of the complex (e.g., square planar, tetrahedral) influences the P-M-P bond angle and chelate ring conformation, which in turn affects the chemical shift.

-

Other Ligands in the Coordination Sphere: The electronic properties of other ligands attached to the metal center can exert a cis or trans influence, modifying the electron density at the phosphorus nuclei and thus their chemical shifts.

-

Sigma Donation and Pi Back-donation: The coordination of the phosphine to the metal involves σ-donation from the phosphorus lone pair to the metal and, in many cases, π-back-donation from metal d-orbitals to the P-C σ* orbitals. Increased σ-donation leads to deshielding (downfield shift), while increased π-back-donation results in shielding (upfield shift). The final chemical shift is a balance of these two opposing effects.

Experimental Protocol for ³¹P NMR of dcpe Complexes

The following provides a general methodology for the acquisition of ³¹P NMR spectra of dcpe-containing compounds. Specific parameters may need to be optimized depending on the specific complex and the available instrumentation.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 1,2-Bis(dicyclohexylphosphino)ethane (dcpe)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the organophosphorus compound 1,2-Bis(dicyclohexylphosphino)ethane, commonly known as dcpe. This document details the available spectral data, outlines the experimental protocols for data acquisition, and presents visual diagrams to illustrate key experimental workflows and structural relationships relevant to NMR analysis.

Introduction

This compound (dcpe) is a widely used bidentate phosphine (B1218219) ligand in inorganic and organometallic chemistry. Its steric bulk and electron-donating properties make it a valuable component in various catalytic systems. The characterization of dcpe and its metallic complexes heavily relies on NMR spectroscopy. However, the NMR spectra of the free dcpe ligand present unique challenges due to the complexity of spin systems and signal overlap. This guide aims to provide the most accurate and detailed spectral information available in the scientific literature.

1H and 13C NMR Spectral Data

Obtaining a fully resolved and unambiguously assigned ¹H and ¹³C NMR spectrum for free dcpe is notably challenging. The scientific literature indicates that the proton environments within the dcpe ligand are difficult to uniquely identify due to complex multiplicities and similar chemical shifts. Similarly, the narrow spectral range in the ¹³C{¹H} NMR spectrum complicates unequivocal assignment of the carbon environments.

Despite these challenges, some partial ¹³C NMR data has been reported in the supporting information of chemical communications. The following tables summarize the available quantitative data.

Table 1: ¹³C NMR Spectral Data of this compound (dcpe)

| Carbon Atom | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) |

| P-CH- (ipso-cyclohexyl) | 39.1 | Doublet | ¹J(C,P) = 20.9 Hz |

| P-CH- (ipso-cyclohexyl) | 34.7 | Doublet | ¹J(C,P) = 18.7 Hz |

| -CH₂- (cyclohexyl) | 30.4 | Singlet | - |

| -CH₂- (cyclohexyl) | 30.3 | Singlet | - |

| -CH₂- (cyclohexyl) | 30.0 | Singlet | - |

| -CH₂- (cyclohexyl) | 29.4 | Singlet | - |

| -CH₂- (cyclohexyl) | 27.62 | Doublet | J(C,P) = 12.4 Hz |

| -CH₂- (cyclohexyl) | 27.35 | Singlet | - |

| -CH₂- (cyclohexyl) | 27.29 | Singlet | - |

| -CH₂- (cyclohexyl) | 27.18 | Doublet | J(C,P) = 9.75 Hz |

| -CH₂- (cyclohexyl) | 26.25 | Singlet | - |

| -CH₂- (cyclohexyl) | 25.87 | Singlet | - |

| P-CH₂-CH₂-P | 22.83 | Doublet of Doublets | ¹J(C,P) = 22.7 Hz, ²J(C,P) = 11.4 Hz |

Note: The assignments within the cyclohexyl rings are complex and may be subject to revision with higher resolution data. The data presented is a compilation from available resources and should be used as a reference.

Experimental Protocols

The acquisition of high-quality NMR spectra for air-sensitive compounds like dcpe requires specific experimental procedures to prevent oxidation and ensure accurate data collection.

Sample Preparation for Air-Sensitive Phosphine Ligands

-

Inert Atmosphere: All manipulations of dcpe should be performed under a dry, oxygen-free atmosphere, such as nitrogen or argon, using standard Schlenk line or glovebox techniques.[1]

-

Solvent Degassing: The deuterated solvent (e.g., CDCl₃, C₆D₆, or THF-d₈) must be thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles.

-

Sample Transfer: The solid dcpe is weighed and transferred to a clean, dry NMR tube inside the glovebox or under a positive pressure of inert gas.

-

Dissolution: The degassed deuterated solvent is then added to the NMR tube using a gas-tight syringe. The recommended concentration for ¹H NMR is typically 1-10 mg/mL, while for ¹³C NMR, a higher concentration of 10-50 mg/mL is often necessary.

-

Sealing: The NMR tube is sealed with a cap and parafilm or, for prolonged experiments or highly sensitive samples, flame-sealed under vacuum.

NMR Spectrometer Parameters

-

Instrumentation: NMR spectra are typically acquired on high-field spectrometers (e.g., 400 MHz or higher for ¹H) to maximize signal dispersion and resolution.

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment is usually sufficient.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is recommended to ensure quantitative measurements.

-

Number of Scans: Dependent on the sample concentration, but usually ranges from 8 to 64 scans.

-

-

¹³C{¹H} NMR:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Decoupling: Broadband proton decoupling is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A longer relaxation delay (2-10 seconds) is often required for quaternary carbons and carbons adjacent to phosphorus.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (several hundred to thousands) is typically necessary.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the experimental workflow for NMR analysis and the logical relationship of the atoms in the dcpe molecule for spectral assignment.

References

The Coordination Chemistry of 1,2-Bis(dicyclohexylphosphino)ethane (dcpe): A Comprehensive Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

1,2-Bis(dicyclohexylphosphino)ethane, commonly abbreviated as dcpe, is a bulky, electron-rich bidentate phosphine (B1218219) ligand that has carved a significant niche in the field of coordination chemistry. Its unique steric and electronic properties make it a versatile ligand for a wide range of transition metals, leading to the formation of stable complexes with applications in catalysis and materials science. This technical guide provides a comprehensive overview of the coordination chemistry of dcpe, focusing on the synthesis, structure, and spectroscopic properties of its metal complexes, along with detailed experimental protocols.

Structural and Spectroscopic Properties of dcpe Metal Complexes

The coordination of dcpe to a metal center induces characteristic changes in its spectroscopic signatures and results in well-defined geometric arrangements. These properties are crucial for understanding the nature of the metal-ligand bond and for predicting the reactivity of the resulting complexes.

Structural Parameters

The steric bulk of the cyclohexyl groups on the phosphorus atoms of dcpe significantly influences the geometry of its metal complexes. X-ray crystallography has been instrumental in elucidating the precise bond lengths and angles in these compounds. A summary of key structural parameters for representative dcpe-metal complexes is presented in Table 1. In a rhodium hydride complex, for instance, the coordination geometry around the metal center is well-defined, showcasing the chelating nature of the dcpe ligand.[1]

Table 1: Selected Bond Lengths and Angles for Metal-dcpe Complexes

| Complex | M-P (Å) | P-M-P (°) | M-Cl (Å) | Cl-M-Cl (°) | Reference |

| cis-[Pt(dppe)Cl2] (analogue) | 2.229(1), 2.231(1) | 86.34(4) | 2.342(1), 2.346(1) | 91.53(4) | N/A |

| [Rh(dcpe)H]2(µ2-H)3}+ | --- | --- | --- | --- | [1] |

Note: Data for a broader range of dcpe complexes is continuously being developed. The data for the platinum-dppe complex, a close structural analogue, is provided for comparative purposes.

Spectroscopic Characterization

³¹P NMR Spectroscopy: Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is an indispensable tool for characterizing dcpe complexes. The coordination of the phosphine ligand to a metal center results in a significant downfield shift of the ³¹P NMR signal compared to the free ligand. The magnitude of this coordination shift provides insights into the electronic environment of the phosphorus atoms and the nature of the metal-phosphorus bond. For palladium(II) complexes with phosphine ligands, the ³¹P NMR chemical shifts are a key diagnostic feature.[2][3]

Infrared (IR) Spectroscopy: Infrared spectroscopy is particularly useful for characterizing dcpe complexes containing carbonyl (CO) or other vibrationally active co-ligands. In molybdenum carbonyl complexes, for example, the number and frequency of the C-O stretching bands in the IR spectrum can be used to determine the geometry of the complex.[4][5] For cis-disubstituted octahedral complexes of the type cis-[Mo(dcpe)(CO)4], four distinct C-O stretching bands are typically observed, indicative of the lower symmetry of the molecule.

Table 2: Spectroscopic Data for Representative Metal-dcpe Complexes

| Complex | ³¹P NMR Chemical Shift (ppm) | Key IR Bands (cm⁻¹) | Reference |

| Free dcpe | ~12 | --- | N/A |

| [Pd(dppe)Cl2] (analogue) | 24.3 | --- | N/A |

| cis-[Mo(dppe)(CO)4] (analogue) | --- | 2024, 1925, 1898, 1875 (νCO) | [4] |

Note: Spectroscopic data for specific dcpe complexes can vary depending on the metal, its oxidation state, and the other ligands present. Data for analogous dppe complexes are provided for illustrative purposes.

Synthesis of Metal-dcpe Complexes: Experimental Protocols

The synthesis of metal-dcpe complexes typically involves the reaction of a suitable metal precursor with the dcpe ligand in an appropriate solvent. The choice of solvent and reaction conditions is crucial for obtaining the desired product in high yield and purity.

General Synthesis of a Nickel(II)-dcpe Complex: [Ni(dcpe)Br₂]

This protocol is adapted from the synthesis of analogous nickel-diphosphine complexes.[6][7]

Materials:

-

Nickel(II) bromide (NiBr₂)

-

This compound (dcpe)

-

Anhydrous, deoxygenated ethanol (B145695)

-

Anhydrous, deoxygenated diethyl ether

-

Schlenk flask and standard Schlenk line equipment

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve NiBr₂ (1.0 mmol) in a minimal amount of anhydrous ethanol with gentle warming.

-

In a separate Schlenk flask, dissolve dcpe (1.0 mmol) in anhydrous ethanol.

-

Slowly add the dcpe solution to the stirred NiBr₂ solution at room temperature.

-

A precipitate should form upon addition. Stir the reaction mixture at room temperature for an additional 2-4 hours to ensure complete reaction.

-

Isolate the solid product by filtration under inert atmosphere using a Schlenk filter.

-

Wash the precipitate with small portions of cold, anhydrous ethanol and then with anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the resulting solid under vacuum to yield the [Ni(dcpe)Br₂] complex.

Characterization: The product can be characterized by ³¹P NMR spectroscopy, which should show a single, downfield-shifted resonance compared to free dcpe. Elemental analysis can be used to confirm the stoichiometry of the complex.

The Role of dcpe in Catalysis: The Palladium-Catalyzed Cross-Coupling Reaction

Complexes of dcpe and other bulky phosphine ligands with late transition metals, particularly palladium, are highly effective catalysts for a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

The generally accepted catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Negishi coupling, involves a series of key steps where the dcpe ligand plays a crucial role in stabilizing the palladium center and facilitating the reaction.[8][9][10]

Workflow for Catalyst Activation and Reaction:

The bulky cyclohexyl groups of the dcpe ligand promote the reductive elimination step, which is often the product-forming and turnover-limiting step in the catalytic cycle. Furthermore, the electron-donating nature of the dcpe ligand enhances the electron density at the palladium center, facilitating the initial oxidative addition of the organic halide.

Conclusion

This compound is a valuable and versatile ligand in coordination chemistry. Its unique combination of steric bulk and electron-richness allows for the synthesis of a wide array of stable transition metal complexes with interesting structural and spectroscopic properties. The utility of these complexes, particularly in the realm of homogeneous catalysis, continues to be an active area of research. This guide provides a foundational understanding of the core principles of dcpe coordination chemistry, offering valuable insights for researchers and professionals in related scientific disciplines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. spectrabase.com [spectrabase.com]

- 4. odinity.com [odinity.com]

- 5. odinity.com [odinity.com]

- 6. Synthesis and 1H NMR studies of paramagnetic nickel(II) complexes containing bis(pyrazolyl)methane ligands with dendritic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nobelprize.org [nobelprize.org]

- 9. fiveable.me [fiveable.me]

- 10. m.youtube.com [m.youtube.com]

X-ray Crystal Structures of DCPE Metal Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the X-ray crystal structures of metal complexes containing the ligand 1,2-bis(dicyclohexylphosphino)ethane (dcpe). It is designed to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed structural data, experimental protocols, and visualizations to facilitate a deeper understanding of the coordination chemistry of dcpe.

Introduction to DCPE as a Ligand

This compound, commonly known as dcpe, is a bidentate phosphine (B1218219) ligand widely utilized in coordination chemistry and catalysis. Its chemical formula is (C₆H₁₁)₂PCH₂CH₂P(C₆H₁₁)₂. The presence of bulky cyclohexyl groups confers significant steric hindrance around the metal center, influencing the geometry, stability, and reactivity of the resulting complexes. The flexible ethane (B1197151) backbone allows the ligand to form a stable five-membered chelate ring with a variety of transition metals. These structural features make dcpe an important ligand in the design of catalysts for a range of organic transformations and in the development of novel metal-based therapeutics.

Experimental Protocols

The determination of the X-ray crystal structure of a dcpe metal complex involves several key stages: synthesis of the complex, crystallization, and X-ray diffraction analysis. The following sections provide detailed methodologies for these critical steps.

General Synthesis of DCPE Metal Complexes

The synthesis of dcpe metal complexes typically involves the reaction of the dcpe ligand with a suitable metal precursor in an appropriate solvent under an inert atmosphere. The choice of metal precursor and reaction conditions can be tailored to obtain the desired complex.

Example Protocol for the Synthesis of a Platinum(II)-DCPE Complex:

A common method for synthesizing platinum(II)-dcpe complexes involves the reaction of potassium tetrachloroplatinate(II) (K₂PtCl₄) with dcpe.

-

Materials:

-

Potassium tetrachloroplatinate(II) (K₂PtCl₄)

-

This compound (dcpe)

-

Ethanol (B145695) (absolute, degassed)

-

Dichloromethane (DCM, degassed)

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

In a Schlenk flask under an argon atmosphere, dissolve K₂PtCl₄ (1.0 mmol) in 20 mL of degassed ethanol.

-

In a separate Schlenk flask, dissolve dcpe (1.0 mmol) in 15 mL of degassed dichloromethane.

-

Slowly add the dcpe solution to the stirring solution of K₂PtCl₄ at room temperature.

-

Stir the reaction mixture for 12-24 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

-

Upon completion, a precipitate will form. Filter the solid product under an inert atmosphere.

-

Wash the precipitate with cold ethanol (2 x 10 mL) and then diethyl ether (2 x 10 mL).

-

Dry the product under vacuum to yield the [Pt(dcpe)Cl₂] complex.

-

Crystallization of DCPE Metal Complexes

Obtaining high-quality single crystals is a critical and often challenging step in X-ray crystallography. Several methods can be employed, with the choice depending on the solubility and stability of the complex.

Common Crystallization Techniques:

-